N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of amides. It features a furan moiety and a tetrahydroquinoline structure, which are significant in medicinal chemistry due to their biological activities. The compound's unique structure suggests potential applications in pharmaceuticals, particularly as a lead compound in drug development.
This compound can be classified under heterocyclic compounds due to the presence of both furan and quinoline rings. Its synthesis and characterization have been explored in various studies, emphasizing its potential therapeutic uses. The compound's structure can be derived from the combination of furan-2-carboxylic acid and tetrahydroquinoline derivatives, aligning with the trends in designing bioactive molecules.
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide typically involves several steps:
The molecular formula of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is C_{16}H_{16}N_{2}O_{3}, indicating a molecular weight of approximately 284.31 g/mol.
CC(=O)N(C1=CC=CO1)C(=O)C2=CNC3=C(C=CC=C3)C(=C2)C(=O)O
XYZ1234567890
The structure features:
The reactivity of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can be analyzed through various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is likely related to its interaction with specific biological targets:
Studies involving molecular docking simulations have indicated favorable binding interactions with target proteins, suggesting a promising therapeutic profile.
The physical properties of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide include:
Chemical properties include:
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide has potential applications in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0